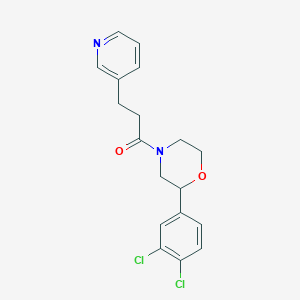![molecular formula C20H26N4O B5438396 1-(1-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}piperidin-3-yl)pyrrolidin-2-one](/img/structure/B5438396.png)
1-(1-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}piperidin-3-yl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}piperidin-3-yl)pyrrolidin-2-one, commonly known as MPHP-2201, is a synthetic cannabinoid that is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201. MPHP-2201 has gained popularity in the research community due to its potential therapeutic applications in the treatment of various medical conditions.
科学研究应用
MPHP-2201 has shown potential therapeutic applications in the treatment of various medical conditions such as chronic pain, anxiety, and depression. It has also been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.
作用机制
MPHP-2201 acts on the endocannabinoid system by binding to cannabinoid receptors in the brain and body. It has a high affinity for the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. MPHP-2201 also has a moderate affinity for the CB2 receptor, which is involved in immune function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPHP-2201 are similar to those of other synthetic cannabinoids. It can cause a range of effects such as euphoria, relaxation, and altered perception. It can also cause adverse effects such as anxiety, paranoia, and hallucinations. MPHP-2201 has been found to have a higher potency than other synthetic cannabinoids, which can increase the risk of adverse effects.
实验室实验的优点和局限性
MPHP-2201 has several advantages for lab experiments. It is easy to synthesize and has a high potency, which makes it useful for studying the endocannabinoid system. However, its high potency can also be a limitation as it can cause adverse effects at lower doses than other synthetic cannabinoids. Additionally, the lack of research on the long-term effects of MPHP-2201 can be a limitation for its use in lab experiments.
未来方向
There are several future directions for research on MPHP-2201. One area of research could be the development of safer synthetic cannabinoids with lower potency and fewer adverse effects. Another area of research could be the investigation of MPHP-2201's potential therapeutic applications in the treatment of various medical conditions. Additionally, further research is needed on the long-term effects of MPHP-2201 to determine its safety for human use.
Conclusion:
In conclusion, MPHP-2201 is a synthetic cannabinoid that has gained popularity in the research community due to its potential therapeutic applications in the treatment of various medical conditions. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. While MPHP-2201 has shown promise in the field of research, further studies are needed to determine its safety and efficacy for human use.
合成方法
The synthesis of MPHP-2201 involves the reaction of 1-(4-fluorophenyl)-2-methylaminopropan-1-one with 4'-methyl-1-(2-methylphenyl)-1H-pyrazol-3-yl)methanamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with pyrrolidine-2-one to yield MPHP-2201.
属性
IUPAC Name |
1-[1-[[1-(2-methylphenyl)pyrazol-4-yl]methyl]piperidin-3-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-16-6-2-3-8-19(16)24-14-17(12-21-24)13-22-10-4-7-18(15-22)23-11-5-9-20(23)25/h2-3,6,8,12,14,18H,4-5,7,9-11,13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDBXENNBXLVQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=C(C=N2)CN3CCCC(C3)N4CCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-({[4-(2-furoyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B5438327.png)
![ethyl 2-(3-chlorobenzylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5438332.png)

![2-[3-(4-fluorophenyl)acryloyl]-5-methoxyphenyl 2-bromobenzoate](/img/structure/B5438346.png)

![1-allyl-4-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B5438357.png)
![N-[2-(3,4-dimethylphenyl)vinyl]-2-furamide](/img/structure/B5438365.png)
![[1-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)cyclobutyl]amine hydrochloride](/img/structure/B5438366.png)
![(3aR*,6aS*)-2-allyl-5-(3-cyano-5-fluorobenzoyl)-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5438374.png)
![2-(ethylthio)-5-(4-methoxyphenyl)-1-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(1H,6H)-dione](/img/structure/B5438380.png)
![3-(4-chlorophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5438391.png)
![4-(3-carboxypiperazin-1-yl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B5438392.png)
![N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B5438411.png)
![(3aR*,6aS*)-5-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5438423.png)